molecular formula C16H16N6O2S B2471236 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868969-50-0

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2471236
CAS No.: 868969-50-0
M. Wt: 356.4
InChI Key: PHEDKZOOCYTUHB-UHFFFAOYSA-N
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Description

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyridine ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting with the construction of the triazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The thioethanone group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The morpholine ring can undergo N-alkylation or N-acylation reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Alkyl halides and acyl chlorides in the presence of a base (e.g., triethylamine) are typically used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: N-alkylated or N-acylated morpholine derivatives.

Scientific Research Applications

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antiviral and antimicrobial properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can be compared to other similar compounds, such as:

  • 1-Morpholino-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • 1-Morpholino-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • 1-Morpholino-2-((3-(pyridin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

These compounds share similar structural features but differ in the position of the pyridine ring, which can lead to variations in their biological activity and chemical properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-14-2-1-13-18-19-16(22(13)20-14)12-3-5-17-6-4-12/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDKZOOCYTUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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